Paldimycin

Description

Properties

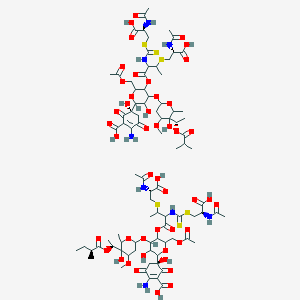

IUPAC Name |

(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid;(3S)-3-[5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64N4O23S3.C43H62N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50;1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60);15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16-,17?,18?,19-,23-,24-,26?,27?,28?,31?,32?,33?,34?,36?,43+,44?;16?,17?,18-,22-,23-,25?,26?,27?,30?,31?,32?,33?,35?,42+,43?/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHJMNNDPYEUOT-ILYCIZJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@@H](C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O.CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C87H126N8O46S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2212.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102426-96-0 | |

| Record name | Paldimycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102426960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Mechanism and Key Reagents

This compound is synthesized via nucleophilic addition of N-acetyl-L-cysteine to paulomycin under alkaline conditions. The reaction targets the α,β-unsaturated ketone moiety of paulomycin, forming a thioether linkage critical for this compound’s bioactivity.

Reaction Conditions :

-

Paulomycin : 5.98 g (7.75 mmol)

-

N-acetyl-L-cysteine : 25.2 g (150 mmol)

-

Solvent : 0.1 M phosphate buffer (pH 7.85)

-

pH Adjustment : 8.7 using aqueous sodium hydroxide

Post-reaction acidification to pH 3.0 facilitates extraction with ethyl acetate, yielding crude this compound. Precipitation with acetone-ether mixtures removes unreacted precursors, achieving a final yield of 6.2 g (83% based on paulomycin input).

Stereochemical Considerations

This compound exists as two stereoisomers (A and B), originating from paulomycins A and B. Isolation of pure isomers requires semi-preparative HPLC with a C-18 column and a gradient elution system (0.05 M K₂HPO₄ in acetonitrile-water, pH 5.3).

Fermentation and Isolation from Streptomyces paulus

Fermentation Parameters

This compound is biosynthesized by Streptomyces paulus during late-stage fermentation. Key parameters include:

Broth Processing and Primary Isolation

Post-fermentation, the broth undergoes filtration to remove biomass. This compound is extracted from the aqueous phase via:

-

Acidification : Adjust to pH 3.0 with sulfuric acid.

-

Solvent Extraction : Ethyl acetate (2 × 300 L per 800 L broth).

-

Concentration : Rotary evaporation to ~24 L, followed by precipitation with Skellysolve B (a hexane isomer mixture).

This yields a crude mixture containing paulomycins, this compound, and antibiotic 273a2.

Purification Techniques

Silica Gel Chromatography

Crude extracts are fractionated using silica gel columns with tailored mobile phases:

| Component Separated | Mobile Phase | Elution Order |

|---|---|---|

| Paulomycins | Chloroform-ethanol-water (25:30:5) | First |

| Antibiotic 273a2 | Methyl ethyl ketone-acetone-water (160:50:20) | Intermediate |

| This compound | Chloroform-ethanol-water (25:30:5) | Last |

This compound’s polarity delays its elution, enabling separation from paulomycins and antibiotic 273a2.

Counter-Double-Current Distribution (CCD)

For large-scale purification, CCD in cyclohexane-ethyl acetate-acetone-water (1:1:1:1) resolves this compound (distribution coefficient K = 0.8) from antibiotic 273a2 (K = 1.2). Fractions are analyzed by TLC bioautography using Micrococcus luteus as the indicator strain.

Industrial-Scale Production

Process Optimization

Industrial methods emphasize reproducibility and yield:

-

Inoculum Development : High-density spore suspensions (10⁸ CFU/mL) ensure consistent fermentation.

-

Chromatography Scale-Up : Radial compression columns (30 cm diameter) process >100 kg crude extract per batch.

-

Crystallization : Final purification via acetone-cyclohexane recrystallization achieves >98% purity.

Stability Considerations

This compound degrades under acidic conditions, reverting to paulomycins. Amberlite IRA-904 resin stabilizes the compound during long-term storage by maintaining pH > 7.0.

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions: Paldimycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

Paldimycin exhibits significant antimicrobial activity against a range of bacteria, making it a candidate for treating infections caused by resistant strains. Its mechanism of action involves inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication.

Case Studies

- Study on Gram-negative Bacteria : Research indicated that this compound was effective against several strains of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were found to be lower than those for traditional antibiotics like ampicillin, suggesting its potential as an alternative treatment option in cases of resistance .

- Combination Therapy : A study explored the efficacy of this compound in combination with other antibiotics. Results showed enhanced antibacterial activity when used alongside polymyxins, highlighting its potential role in synergistic therapies against multidrug-resistant infections .

Research in Cancer Treatment

Emerging research has suggested that this compound may have applications beyond antimicrobial activity, particularly in oncology. Its ability to inhibit certain cellular pathways has been investigated for potential anti-cancer effects.

Case Studies

- In vitro Studies : Laboratory experiments demonstrated that this compound could induce apoptosis in cancer cell lines by disrupting mitochondrial function. This suggests a dual mechanism where it not only targets bacteria but also cancer cells .

- Animal Models : In vivo studies using animal models have shown promising results where this compound treatment led to reduced tumor size and improved survival rates compared to control groups. These findings warrant further investigation into its potential as an adjunct therapy in cancer treatment .

Agricultural Applications

This compound's antimicrobial properties extend to agricultural uses, particularly in protecting crops from bacterial pathogens.

Research Findings

- Field Trials : Trials conducted on crops such as tomatoes and potatoes demonstrated that this compound effectively reduced the incidence of bacterial wilt and blight. The application resulted in healthier plants and increased yields compared to untreated controls .

- Sustainability Aspect : The use of this compound as a biopesticide aligns with sustainable agricultural practices, providing an alternative to chemical pesticides that can harm beneficial organisms and lead to environmental degradation .

Development of New Formulations

The pharmaceutical industry is exploring innovative formulations of this compound to enhance its bioavailability and efficacy.

Formulation Strategies

- Nanoparticle Delivery Systems : Research is underway to develop nanoparticle-based delivery systems that can improve the stability and targeted delivery of this compound to infected tissues, potentially increasing its therapeutic effectiveness while minimizing side effects .

- Topical Applications : Formulations for topical use are being developed for skin infections, leveraging this compound's antimicrobial properties while reducing systemic exposure .

Data Summary Table

Mechanism of Action

Paldimycin exerts its effects by inhibiting protein synthesis in bacterial cells. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the synthesis of essential proteins. This leads to the death of the bacterial cell .

Comparison with Similar Compounds

Vancomycin: Another antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.

Teicoplanin: Similar to vancomycin, it inhibits cell wall synthesis.

Ramoplanin: A lipopeptide antibiotic that disrupts cell membrane integrity.

Comparison: Paldimycin is unique in its mechanism of action as a protein synthesis inhibitor, whereas vancomycin and teicoplanin inhibit cell wall synthesis. Ramoplanin disrupts cell membrane integrity. This compound’s ability to inhibit protein synthesis makes it particularly effective against certain Gram-positive pathogens .

Q & A

Basic: What standardized methodologies are recommended for evaluating Paldimycin’s minimum inhibitory concentration (MIC) against resistant bacterial strains?

Answer:

The broth microdilution method, as per Clinical and Laboratory Standards Institute (CLSI) guidelines, is the gold standard for MIC determination . Key steps include:

- Using cation-adjusted Mueller-Hinton broth for Gram-positive pathogens.

- Inoculum preparation at 5 × 10⁵ CFU/mL.

- Serial dilution of this compound (e.g., 0.03–32 µg/mL).

- Incorporation of quality control strains (e.g., Staphylococcus aureus ATCC 29213) to validate assay reproducibility.

Data interpretation should follow CLSI breakpoints, with results reported as MIC₅₀ and MIC₉₀ values .

Advanced: How can researchers design studies to address discrepancies in this compound’s efficacy between in vitro and in vivo infection models?

Answer:

Contradictions often arise from differences in pharmacokinetic/pharmacodynamic (PK/PD) parameters or host-pathogen interactions. Methodological strategies include:

- Integrated PK/PD modeling : Correlate free drug concentrations in serum (AUC/MIC ratios) with bacterial kill curves in neutropenic murine thigh models .

- Host immune modulation : Use immunosuppressed (e.g., cyclophosphamide-treated) vs. immunocompetent models to assess immune system contributions .

- Bioanalytical validation : Quantify tissue penetration via LC-MS/MS to confirm target-site bioavailability .

Basic: What pharmacokinetic parameters are critical for translating this compound’s preclinical data to human trials?

Answer:

Key parameters include:

- Area under the curve (AUC) : Predicts dose-exposure relationships.

- Volume of distribution (Vd) : Indicates tissue penetration (e.g., lung or epithelial lining fluid for respiratory infections).

- Protein binding : Adjust free drug levels using equilibrium dialysis.

- Half-life (t½) : Guides dosing frequency (e.g., once-daily vs. twice-daily regimens).

Preclinical studies should use species-specific allometric scaling and validate results in ≥2 animal models (e.g., murine and rabbit) .

Advanced: How should researchers employ meta-analytic frameworks to resolve contradictions in this compound’s toxicity profiles across studies?

Answer:

Contradictory toxicity data (e.g., hepatotoxicity vs. renal toxicity) require:

- Systematic literature review : Extract data from preclinical and Phase I trials using PRISMA guidelines .

- Cumulative meta-analysis : Stratify studies by dose, duration, and model species to identify confounding variables .

- Adverse event grading : Apply CTCAE criteria to harmonize toxicity reporting. A pooled odds ratio (OR) with 95% confidence intervals can quantify risk heterogeneity .

Basic: What regulatory benchmarks should guide this compound’s non-clinical safety assessment?

Answer:

Follow ICH S7A and S7B guidelines for:

- Safety pharmacology : Assess CNS, cardiovascular, and respiratory effects in rodents.

- Repeat-dose toxicity : 28-day studies in two mammalian species (rodent and non-rodent).

- Genotoxicity : Ames test, chromosomal aberration assay, and micronucleus test .

Advanced: What experimental approaches can elucidate this compound’s mechanism of action when genomic and proteomic data conflict?

Answer:

Divergent pathways (e.g., cell wall synthesis inhibition vs. ribosomal targeting) necessitate:

- CRISPR-Cas9 gene knockout : Validate target essentiality by deleting putative binding proteins (e.g., penicillin-binding proteins) in S. aureus .

- Surface plasmon resonance (SPR) : Measure direct binding kinetics between this compound and purified targets.

- Metabolomic profiling : Compare metabolite flux (e.g., UDP-MurNAc-pentapeptide) in treated vs. untreated cells .

Basic: Which in vitro models best replicate this compound’s activity in chronic biofilm-associated infections?

Answer:

Use:

- Static biofilm models : 96-well peg plates with Pseudomonas aeruginosa or Staphylococcus epidermidis.

- Flow-cell systems : Monitor real-time biofilm disruption via confocal microscopy with LIVE/DEAD staining.

- Matrix supplementation : Add human serum or mucin to mimic host conditions .

Advanced: How can Bayesian adaptive trial designs optimize this compound’s dose-finding in early-phase clinical trials?

Answer:

Bayesian methods improve efficiency by:

- Continual reassessment : Update dose-response curves in real-time using Markov Chain Monte Carlo (MCMC) simulations.

- Escalation with overdose control (EWOC) : Limit toxicity risk to ≤25% in dose cohorts.

- Covariate adjustment : Incorporate patient-specific factors (e.g., renal function) into hierarchical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.